
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound with the following structural formula:
CF3C(CN)N=C
It contains a trifluoromethyl group (CF₃) attached to a pyrazole ring. This compound has gained significance due to its applications in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. One common method involves the reaction of 3,5-dichloropyrazole with trifluoroacetonitrile in the presence of a base (such as potassium carbonate) to yield the desired compound.
Reaction Conditions::- Reactants: 3,5-dichloropyrazole, trifluoroacetonitrile
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile or DMF (dimethylformamide)
- Temperature: Typically performed at reflux temperature (around 80-100°C)
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction processes, leading to different derivatives.
Common Reagents: Reagents like strong bases, nucleophiles, and oxidizing agents are used in these reactions.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules, especially in drug discovery.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The exact mechanism of action depends on the specific application. In drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
While 1-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its trifluoromethyl group, similar compounds include:
Properties
Molecular Formula |
C5H2F3N3 |
|---|---|
Molecular Weight |
161.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)11-2-1-4(3-9)10-11/h1-2H |
InChI Key |
ULTQQVSYLNVYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Perchlorothieno[3,2-d]pyrimidine](/img/structure/B12960583.png)
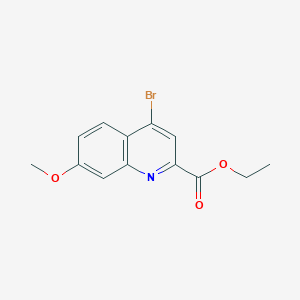

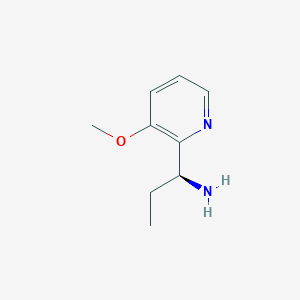
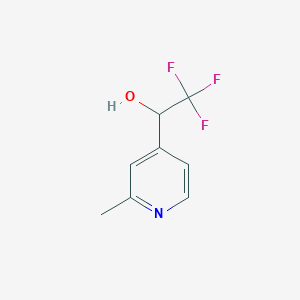
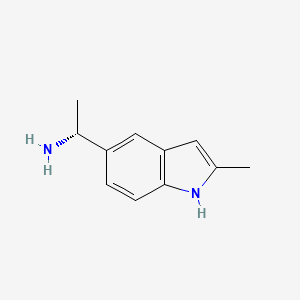
![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)

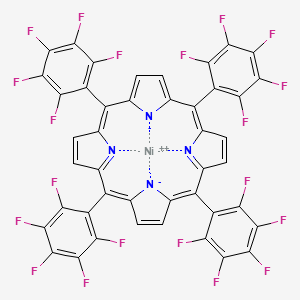
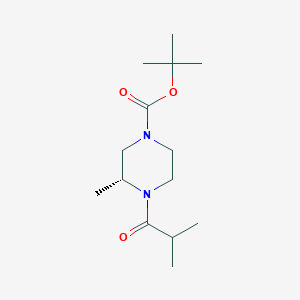
![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
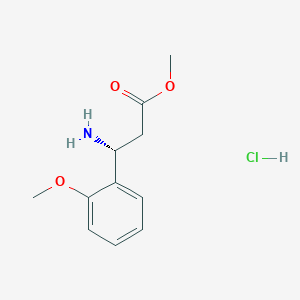
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
